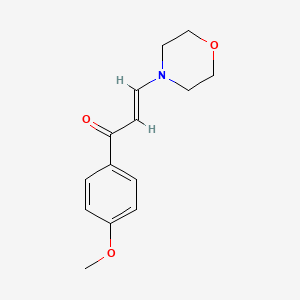
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-(4-morpholinyl)-2-propen-1-one is a carbonyl compound.
Applications De Recherche Scientifique
Synthesis and Characterization
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one and its derivatives have been widely explored in synthesis and characterization studies. Tan Bin (2011) reported the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the process's high yield and operational ease (Tan Bin, 2011). Similarly, N. V. Sadgir et al. (2020) synthesized a derivative compound and characterized it using various spectroscopic techniques, demonstrating its moderate antimicrobial activity (N. V. Sadgir et al., 2020).
Nonlinear Optical Properties
Elizabeth Mathew et al. (2019) conducted theoretical and experimental studies on the nonlinear optical properties of novel chalcone derivatives, including a compound structurally similar to (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one (Elizabeth Mathew et al., 2019).
Antimicrobial and Antioxidant Activities
Research has shown that some derivatives exhibit antimicrobial and antioxidant properties. For example, Baskar et al. (2012) synthesized and tested biphenyl-based compounds, including a derivative of (2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one, revealing their efficacy as corrosion inhibitors and potential antioxidant activity (Baskar et al., 2012).
Anticancer Potential
Several studies have synthesized and evaluated derivatives for their antiproliferative activities against various cancer cells. For instance, Tseng et al. (2013) identified potential lead compounds for further development in cancer treatment (Tseng et al., 2013).
Pharmaceutical Intermediate
Wang et al. (2016) highlighted the significance of a structurally similar compound as an intermediate in synthesizing biologically active compounds, particularly in cancer research (Wang et al., 2016).
Propriétés
Nom du produit |
(2E)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(E)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Clé InChI |
UBJDFKYEOFOQTO-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=C/N2CCOCC2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=CN2CCOCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



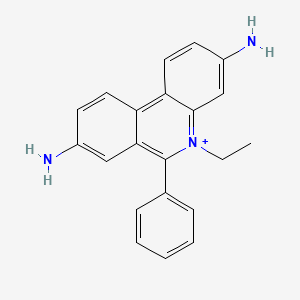
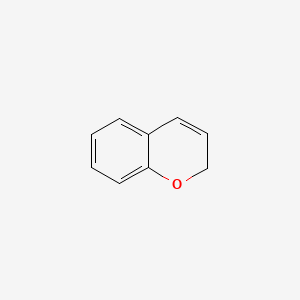
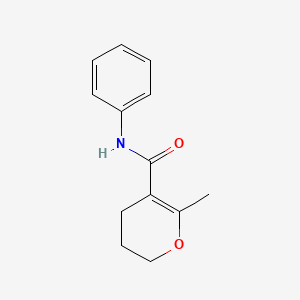


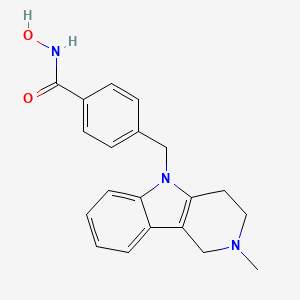
![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)